3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine
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Overview
Description
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an oxazole ring, a piperazine ring, and a phenylpyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Phenylpyridazine Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenylpyridazine group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenylpyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studying cellular pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The phenylpyridazine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to the inhibition or activation of various cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyridazin-3-yl derivatives: These compounds share the phenylpyridazine core but differ in the substituents attached to the piperazine ring.
Pyrimidine-piperazine hybrids: These compounds have a similar piperazine ring but with a pyrimidine moiety instead of phenylpyridazine.
Uniqueness
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to its combination of an oxazole ring with a phenylpyridazine-piperazine structure
Properties
IUPAC Name |
5-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15-17(13-20-25-15)14-23-9-11-24(12-10-23)19-8-7-18(21-22-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEZBGMNMRLTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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